Zirconium di(acetate) oxide

Description

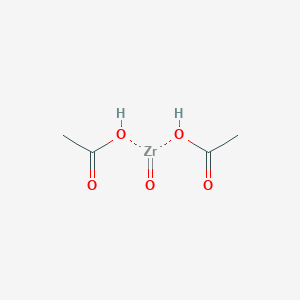

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;oxozirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.O.Zr/c2*1-2(3)4;;/h2*1H3,(H,3,4);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLDZZAIXBVKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O=[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894023 | |

| Record name | Bis(acetato)oxozirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5153-24-2 | |

| Record name | Zirconyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium, bis(acetato-.kappa.O)oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(acetato)oxozirconium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium di(acetate) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Zirconium Di Acetate Oxide

Classical Synthesis Routes

Traditional methods for synthesizing zirconium acetate (B1210297) compounds are well-established, primarily involving the reaction of common zirconium salts with acetic acid and subsequent precipitation.

Reaction of Zirconium Salts with Acetic Acid

The most common classical route involves the reaction of a zirconium salt with acetic acid. Zirconyl chloride (ZrOCl₂) is a frequently used starting material. wikipedia.org When it reacts with acetic acid, it forms a hexazirconium cluster. wikipedia.org Investigations using EXAFS spectroscopy have shown that adding acetic acid to an aqueous solution of Zr(IV) results in a structural change from the initial tetranuclear hydrolysis species, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺, to the more stable hexanuclear acetate species, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. hzdr.de

Another traditional, though more energy-intensive, method is the prolonged boiling of zirconium tetrachloride (ZrCl₄) in carboxylic acid or a solution thereof. researchgate.net Variations of this approach include reacting zirconium carbonate with acetic acid. In one patented method, active zirconium carbonate is gradually added to acetic acid in a reactor, heated to between 20°C and 80°C, and stirred until the solution becomes clear. This process yields a high-concentration zirconium acetate solution. patsnap.com

The reaction can be summarized as a stepwise process where acetate ligands replace water molecules and hydroxide (B78521) groups coordinated to the zirconium center. The extraordinary stability of the initial tetranuclear zirconium complex in water means that its core structure is destroyed to form an intermediate species before the final hexanuclear acetate complex is created. hzdr.de

| Precursor Salt | Reagent | Conditions | Resulting Species | Reference |

| Zirconyl Chloride (ZrOCl₂) | Acetic Acid | Aqueous solution | Zr₆O₄(OH)₄(CH₃CO₂)₁₂ | wikipedia.orghzdr.de |

| Zirconium Tetrachloride (ZrCl₄) | Carboxylic Acid | Prolonged boiling | Zr(OOCR)₄ | researchgate.net |

| Zirconium Carbonate | Acetic Acid | Heating (20-80°C) | High-concentration Zirconium Acetate Solution | patsnap.com |

Precipitation Techniques and Optimization

Precipitation is a crucial step in isolating zirconium acetate or in using it to produce other materials like zirconia. In many synthesis routes for zirconia nanoparticles, zirconium hydroxide is first obtained via hydrolysis of precursors like zirconium oxychloride, which is then treated or calcined. acs.org

One method for producing zirconium carboxylates involves combining a zirconium salt and a carboxylate within a basic aqueous solution (pH less than 13). google.com For example, an aqueous solution of zirconium acid sulfate (B86663) can be combined with a solution containing the carboxylate (e.g., 2-ethylhexanoic acid) and an excess of a basic salt like sodium carbonate. google.com This one-step process precipitates the zirconium carboxylate product. The key to this method is maintaining an excess of base after the components are mixed and controlling the carboxylate-to-zirconium equivalent ratio to a range of about 1.0:1.0 to 1.4:1.0. google.com

Optimization of precipitation is critical for controlling the properties of the final product. For instance, in the synthesis of nanocrystalline zirconia, the drying method following precipitation significantly impacts crystallite size. Thermal drying of the zirconium hydroxide gel in an oven at 110°C results in smaller crystallites (11-13 nm) compared to vacuum drying, which produces larger crystallites (20-21 nm). acs.org Coprecipitation is another popular method where salts of both zirconia and a stabilizing agent are precipitated together, followed by calcination to form the oxide. google.com However, this can create agglomerates that require further grinding. google.com

Advanced Synthetic Approaches

To achieve greater control over the purity, structure, and properties of zirconium-based materials, advanced synthetic methods have been developed. These include electrochemical synthesis, sol-gel processing, and hydrothermal techniques.

Electrochemical Synthesis of Zirconium Carboxylates

Electrochemical synthesis offers a direct, milder, and more ecologically sound alternative to traditional energy-intensive methods. researchgate.netresearchgate.net This technique involves the electrochemical oxidation of a sacrificial metal anode in a solution containing the desired carboxylic acid. researchgate.net

In the case of zirconium carboxylates, the synthesis is performed directly from a metallic zirconium anode and the corresponding carboxylic acid (e.g., acetic, octanoic, or lauric acid). researchgate.net The process is typically carried out in an organic solvent like acetonitrile (B52724). researchgate.net A comprehensive study of electrochemically synthesized zirconium carboxylates confirmed that the products contain bidentate carboxylate moieties. researchgate.net This method avoids the need for prolonged boiling and high temperatures associated with classical routes. researchgate.netresearchgate.net While the direct electrochemical method has been known for some time for 3D-metals like copper and cobalt, its application to zirconium represents a significant advancement. researchgate.net

Sol-Gel Processing utilizing Zirconium Acetate Precursors

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. nih.gov It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. nih.govresearchgate.net Zirconium acetate is a widely used water-soluble and non-toxic precursor for sol-gel synthesis. sigmaaldrich.com

In this process, a zirconium precursor, such as zirconium acetate or a zirconium alkoxide like zirconium n-propoxide, is hydrolyzed and condensed to form a zirconia network. acs.orggoogle.com For example, zirconium acetate solution can be used to synthesize mesoporous zirconia (ZrO₂), which has applications as a catalyst support or membrane material due to its high surface area and thermal stability. sigmaaldrich.com The process allows for the synthesis of zirconia nanostructures with controlled particle size, shape, and crystallinity. researchgate.net

The properties of the final material can be tuned by controlling reaction parameters. For instance, using acetic acid as a chelating agent in a sol-gel synthesis can produce monoclinic zirconia nanoparticles suitable for thermal applications. rsc.org The sol-gel method is considered a green synthesis route as it often uses water or alcohol as solvents and proceeds under mild conditions, such as at room temperature. nih.gov

| Precursor | Method | Key Features | Resulting Material | Reference |

| Zirconium Acetate Solution | Sol-Gel | Water-soluble, non-toxic precursor | Mesoporous Zirconia (ZrO₂) | sigmaaldrich.com |

| Zirconium Propoxide | Sol-Gel | Hydrolysis and condensation | Nanocrystalline Tetragonal Zirconia | acs.org |

| Zirconium Isopropoxide | Sol-Gel | Acetic acid as chelating agent | Monoclinic Zirconia Nanoparticles | rsc.org |

| Zirconium Oxychloride & Titanium(IV) n-propoxide | Sol-Gel with Phase Separation | Poly(ethylene oxide) induces phase separation | Macro-mesoporous Zirconium Titanate | cambridge.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing zirconium oxide nanoparticles. semanticscholar.orgrsc.org This technique utilizes microwave irradiation to heat the precursor solution, leading to significantly reduced reaction times compared to conventional heating methods. rsc.orgnih.gov The process typically involves dissolving a zirconium precursor, such as zirconium (IV) acetate hydroxide, in a suitable solvent, sometimes with a capping agent like polyvinylpyrrolidone, and then exposing the solution to microwave radiation. researchgate.net

The primary advantage of microwave heating is its volumetric and rapid heating mechanism, which promotes uniform nucleation and growth of nanoparticles, resulting in higher yields and enhanced production. semanticscholar.orgmdpi.com Research has demonstrated that reaction times can be dramatically shortened; for instance, syntheses that take days in a conventional autoclave can be completed in just a few hours using a microwave. This rapid processing is attributed to the direct interaction of microwaves with the solvent and precursor molecules. researchgate.netresearchgate.net

The characteristics of the resulting zirconium oxide can be tuned by controlling the microwave parameters, such as power and irradiation time. For example, studies on the synthesis of Fe3O4-doped zirconia nanoparticles showed that varying the microwave power (from 100 to 900 W) influences the structural and magnetic properties of the final product. researchgate.net Furthermore, the calcination temperature applied after microwave synthesis plays a crucial role in determining the crystalline phase and particle size. nih.govresearchgate.net It has been reported that calcination at around 400°C is necessary to remove hydroxyl ions and induce crystallization of zirconia. nih.gov This combination of microwave-assisted synthesis followed by controlled thermal treatment allows for the production of zirconia nanoparticles with desired phases, such as a mix of monoclinic and tetragonal structures. nih.gov

Table 1: Comparison of Synthesis Times for Zirconia Nanoparticles

| Synthesis Method | Precursor | Reaction Time | Reference |

|---|---|---|---|

| Conventional Solvothermal | Zirconium Propoxide | 2 days | researchgate.net |

| Microwave-Assisted Solvothermal | Zirconium Propoxide | 4 hours | researchgate.net |

| Microwave-Assisted Chemical Method | Zirconium (IV) acetate hydroxide | Not specified | researchgate.net |

Surfactant-Assisted Synthesis Strategies

Surfactant-assisted synthesis is a versatile strategy for creating zirconium oxide materials with controlled porosity and high surface area. tandfonline.comnih.gov In this approach, surfactant molecules act as templates or structure-directing agents around which the zirconium precursor hydrolyzes and condenses. The subsequent removal of the surfactant, typically through calcination, leaves behind a porous network. tandfonline.comresearchgate.net

This method allows for the fabrication of mesoporous materials with uniform pore diameters and hierarchical structures. tandfonline.commdpi.com For instance, a one-step synthesis route using a surfactant template yielded zirconia with an exceptionally high surface area (600 m²/g) and a unique hierarchical meso-macroporous structure. mdpi.com The choice of surfactant is critical in determining the final pore structure. Both non-ionic surfactants, like Pluronic P123 or F127, and cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have been successfully employed. tandfonline.comresearchgate.net In some cases, a mixture of surfactants is used to achieve specific porous architectures. researchgate.net

The mechanism involves the self-assembly of surfactant molecules into micelles or other ordered structures in the reaction medium. The inorganic zirconium species then organize around these structures. researchgate.net The interaction between the surfactant and the inorganic precursor is crucial for the formation of a well-defined porous material. tandfonline.com After the removal of the surfactant template, the resulting zirconia often possesses a nanocrystalline framework within amorphous walls. researchgate.net This method is highly effective for producing materials suitable for applications in catalysis, adsorption, and as catalyst supports due to their high surface area and tailored pore networks. researchgate.netmdpi.com

Table 2: Properties of Surfactant-Synthesized Zirconia

| Surfactant Used | Resulting Structure | Specific Surface Area | Pore Diameter | Reference |

|---|---|---|---|---|

| Not specified | Hierarchical meso-macroporous | 600 m²/g | 300-500 nm (macropores) | mdpi.com |

| F127 | Mesoporous | 167 m²/g | 3.2-4.9 nm | tandfonline.comresearchgate.net |

| Dehydroabietyltrimethyl ammonium (B1175870) bromine (DTAB) | Hollow cube-like | 146.78 m²/g | Not specified | mdpi.comresearchgate.net |

Green Chemistry Approaches for Zirconium Di(acetate) Oxide Production

Green chemistry principles are increasingly being applied to the synthesis of zirconium oxide nanoparticles to create more environmentally friendly and cost-effective production methods. ijcrt.orgnih.gov These approaches often utilize plant extracts, which contain phytochemicals that can act as reducing, capping, and stabilizing agents, eliminating the need for hazardous chemicals. ijcrt.orgmdpi.com

A variety of plant extracts have been successfully used, including those from Helianthus annuus (sunflower) seeds, peppermint, Ficus benghalensis leaves, and Lagerstroemia speciosa. mdpi.combohrium.comjchemrev.com The general procedure involves mixing an aqueous solution of a zirconium salt with the plant extract. jchemrev.com The phytochemicals in the extract, such as menthol, menthone, polyphenols, and flavonoids, form complexes with the zirconium ions. ijcrt.orgmdpi.com Subsequent treatment, often a calcination step, decomposes the organic components and leads to the formation of zirconium oxide nanoparticles. mdpi.com

The mechanism of green synthesis involves the complexation of Zr⁴⁺ ions by the phytochemicals, which then cap the complex and control particle growth. mdpi.com This biological approach offers several advantages, including simplicity, the use of renewable resources, and the production of biocompatible nanoparticles. nih.gov The characteristics of the synthesized nanoparticles, such as size and crystal phase, can be influenced by the specific plant extract used and the reaction conditions. For example, nanoparticles synthesized using peppermint extract followed by calcination at different temperatures (570°C and 700°C) resulted in cubic ZrO₂ with average crystallite sizes of 6.27 nm and 7.26 nm, respectively. mdpi.com

Table 3: Examples of Plant Extracts Used in Green Synthesis of Zirconia Nanoparticles

| Plant Extract Source | Resulting Morphology/Phase | Particle/Crystallite Size | Reference |

|---|---|---|---|

| Helianthus annuus (sunflower) seed | Monoclinic | 40.59 nm | bohrium.com |

| Peppermint | Cubic | 6.27 - 7.26 nm | mdpi.com |

| Ficus benghalensis leaves | Not specified | 15 nm | jchemrev.com |

| Lagerstroemia speciosa leaves | Tetragonal | Not specified | jchemrev.com |

Controlling Purity and Stoichiometry during Synthesis

Achieving high purity and precise stoichiometry is critical in the synthesis of this compound and its derived materials, as impurities and off-stoichiometry can significantly alter the material's properties. researchgate.netgoogle.com Control begins with the selection of high-purity precursors. google.com The subsequent synthesis process must be carefully managed to prevent the introduction of contaminants and to ensure the complete reaction and desired composition of the final product.

Several factors influence purity and stoichiometry. The pH of the reaction medium is a crucial parameter, as it affects the hydrolysis and precipitation of zirconium species. youtube.com Adjusting the pH, often with ammonia, can be used to precipitate hydrated zirconium oxide, which is then washed to remove soluble impurities before calcination. google.comyoutube.com The washing step is essential for removing residual ions from the precursor salts or pH-adjusting agents.

Thermal treatment, or calcination, is another critical step where stoichiometry is finalized. youtube.com The temperature and atmosphere of calcination must be precisely controlled to ensure the complete decomposition of precursors and the removal of any organic residues from solvents or capping agents, leading to the formation of pure crystalline zirconia. youtube.com For instance, the sol-gel method allows for precise control over the size and purity of zirconia particles, which is particularly important for biomedical applications. youtube.com Techniques like reprecipitation can be employed as a purification step; for example, crude hydrous zirconia can be dissolved and then reprecipitated as a zirconium salt to enhance purity before the final conversion to oxide. google.com

Influence of Precursor Type and Reaction Conditions on Product Characteristics

Impact of Zirconium(IV) Acetate versus Alkoxide Precursors

The choice of zirconium precursor, particularly between zirconium(IV) acetate and zirconium alkoxides (e.g., n-propoxide), has a profound impact on the characteristics of the resulting zirconium oxide material. nih.govnih.gov The precursor type influences the reaction kinetics, hydrolysis rates, and ultimately the crystalline phase, particle size, and morphology of the final product. e3s-conferences.orgiau.ir

Studies comparing these precursors in sol-gel synthesis have shown that they lead to different polymorphs of zirconia under identical annealing conditions. nih.gov For example, in the synthesis of ZrO₂-SiO₂ gels, materials derived from zirconium(IV) n-propoxide tended to form a mix of cubic and tetragonal zirconia phases. In contrast, those prepared from zirconium(IV) acetate first formed the tetragonal phase at 500°C, which then converted to the monoclinic phase at higher temperatures in zirconia-rich samples. nih.gov

This difference is attributed to the distinct hydrolysis and condensation behavior of acetate and alkoxide groups. Zirconium alkoxides are generally more reactive and hydrolyze faster than zirconium acetate. iau.ir This can affect the homogeneity of the resulting gel and the distribution of zirconia within a matrix, as seen in zirconia-silica systems. e3s-conferences.org Furthermore, under supercritical hydrothermal synthesis conditions, zirconium acetate and zirconium oxychloride precursors yielded a mixture of monoclinic and tetragonal phases, while zirconium nitrate (B79036) produced exclusively the monoclinic phase under alkali-free conditions. e3s-conferences.org The particle size also varies with the precursor; under the same conditions, zirconium nitrate yielded smaller crystallites (5.07 nm) compared to zirconium acetate (10.4 nm). e3s-conferences.org

Table 4: Comparison of Zirconia Properties from Different Precursors

| Precursor | Synthesis Method | Resulting Phase(s) | Crystallite Size | Reference |

|---|---|---|---|---|

| Zirconium(IV) n-propoxide | Sol-gel | Cubic and Tetragonal | Not specified | nih.gov |

| Zirconium(IV) acetate | Sol-gel | Tetragonal, converting to Monoclinic | Not specified | nih.gov |

| Zirconium nitrate | Supercritical Hydrothermal | Monoclinic | 5.07 nm | e3s-conferences.org |

| Zirconium acetate | Supercritical Hydrothermal | Monoclinic and Tetragonal | 10.4 nm | e3s-conferences.org |

Role of pH and Reaction Temperature in Oligomerization and Complex Formation

The pH and temperature of the reaction environment are critical parameters that govern the hydrolysis, condensation, and polymerization of zirconium species in solution, thereby influencing the properties of the final zirconium oxide product. guidechem.comntu.ac.uk The stability of a zirconium acetate solution, for example, is highly dependent on both factors. Hydrolysis is more likely to occur as the pH decreases (becomes more acidic) or as the temperature increases, leading to changes in the solution's properties. guidechem.com

The pH directly affects the particle size and crystalline phase of the synthesized zirconia. Studies on the hydrothermal synthesis of ZrO₂ have shown that at low pH, the monoclinic phase is predominantly formed, while at higher pH, the tetragonal phase becomes more prevalent. ntu.ac.ukresearchgate.net For instance, one study found that monoclinic zirconia precipitates at low pH, while tetragonal zirconia crystallizes from an amorphous precursor at high pH. researchgate.net Increasing the pH has also been linked to a decrease in the crystallite size of the calcined zirconia. researchgate.net

Temperature plays a crucial role in both the initial formation of zirconium complexes and the final crystallization of the oxide. mdpi.comaps.org During synthesis, temperature controls the rates of hydrolysis and condensation. guidechem.com In subsequent thermal treatments (calcination or annealing), temperature determines the phase transformation of zirconia. mdpi.comunlp.edu.ar Zirconia typically crystallizes from an amorphous state into a metastable tetragonal phase at around 400-450°C, which then transforms into the stable monoclinic phase at higher temperatures (generally between 773 and 873 K). nih.govnih.gov The precise transformation temperatures and the stability of the different phases are influenced by factors like grain size and the presence of dopants, but the overarching role of temperature in driving these phase changes is fundamental. nih.gov

Table 5: Effect of pH on Zirconia Phase Formation (Hydrothermal Synthesis)

| pH Condition | Predominant Crystalline Phase | Reference |

|---|---|---|

| Low pH | Monoclinic ZrO₂ | researchgate.net |

| High pH | Tetragonal ZrO₂ | researchgate.net |

| Intermediate pH | Mixture of Monoclinic and Tetragonal | researchgate.net |

Coordination Chemistry and Structural Elucidation of Zirconium Di Acetate Oxide Species

Formation of Stable Complexes with Diverse Ligands

Zirconium di(acetate) oxide readily forms stable complexes with a variety of ligands, a property that is central to its utility in materials science and catalysis. smolecule.com The zirconium centers in the characteristic hexanuclear and dodecanuclear clusters are coordinatively unsaturated, providing sites for ligand coordination. nih.gov While acetate (B1210297) ligands are the primary coordinating species in the parent compound, they can be exchanged with other ligands, such as phosphinates and phosphonates. nih.gov

The exchange of acetate ligands for phosphinate and phosphonate (B1237965) ligands has been studied in detail. nih.gov These exchanges are generally exothermic, indicating a thermodynamic driving force for the formation of the phosphinate and phosphonate complexes. nih.gov However, the degree of exchange and the stability of the resulting complexes are influenced by steric factors. For instance, sterically hindered phosphinic acids may not achieve complete ligand exchange. rsc.org The introduction of new ligands can also lead to the formation of gels, particularly with phosphonic acids, which can cause the disintegration of the Zr₆O₈ core to form amorphous zirconium phosphonate materials. rsc.org

The coordination environment of the zirconium atoms in these clusters is highly adaptable, allowing for the incorporation of various functional groups. This versatility is crucial for the design of metal-organic frameworks (MOFs), where the zirconium acetate clusters act as secondary building units (SBUs). wikipedia.orgsmolecule.com The ability to modify the ligand shell allows for the tuning of the properties of the resulting materials. smolecule.com

Nature of Zirconium-Acetate Bonding and Coordination Geometry

The bonding between zirconium and acetate ligands in this compound species is multifaceted, involving different coordination modes. The acetate ligands can bind to the zirconium centers in a chelating or a bridging fashion. nih.govnih.gov In the common [Zr₆O₄(OH)₄(O₂CCH₃)₁₂] cluster, the acetate ligands typically adopt a bridging coordination mode, spanning the edges of the Zr₆ octahedron. hzdr.denih.gov

Each zirconium(IV) ion in the hexanuclear cluster is typically eight-coordinate, bonded to four μ₃-oxygen atoms and four oxygen atoms from the bridging carboxylate groups. hzdr.de The Zr-O bond distances for the carboxylate groups are in the range of 2.223(8) to 2.254(8) Å, while the Zr-μ₃-O bond distance is approximately 2.161(5) Å. hzdr.de

Computational studies, such as Density Functional Theory (DFT), have provided further insight into the nature of zirconium-acetate bonding. The partial dissociation of a chelating acetate ligand from a model complex, [Zr(O₂CMe)₄], requires overcoming an energy barrier of 10.2 kcal mol⁻¹. nih.gov This process leads to a seven-coordinate intermediate where one acetate ligand is monodentate. nih.gov The presence of hydroxo ligands in the coordination sphere can lower this energy barrier through hydrogen bonding with the liberated carbonyl group of the monodentate acetate. nih.gov

| Bond Type | Typical Bond Distance (Å) | Coordination Mode |

| Zr-O (carboxylate) | 2.223 - 2.254 | Bridging |

| Zr-μ₃-O | ~2.161 | Bridging |

This table presents typical bond distances observed in zirconium acetate clusters.

Oligomerization and Polymerization Phenomena in Solution

In solution, this compound species exhibit complex oligomerization and polymerization behavior, which is highly dependent on the solvent and pH.

In aqueous solutions, zirconium(IV) ions initially form tetranuclear hydrolysis species, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. hzdr.deresearchgate.net Upon the addition of acetic acid, a structural rearrangement occurs, leading to the formation of more stable hexanuclear acetate species, specifically Zr₆O₄(OH)₄(CH₃COO)₁₂. hzdr.deresearchgate.net This hexanuclear cluster is a common motif in the solid-state structure of zirconium acetate. wikipedia.orghzdr.de

Under certain conditions, particularly in nonaqueous solvents, these hexanuclear clusters can dimerize to form dodecanuclear (Zr₁₂) clusters. nih.gov The formation of these larger oligomers is influenced by the steric hindrance of the ligands. nih.gov While the term "octameric" is not as commonly used in recent literature, the underlying principle of forming larger polynuclear clusters from smaller building blocks is a key feature of zirconium acetate chemistry. Early studies also suggested the formation of tetranuclear zirconium complexes with bidentate chelating and/or bridging acetate ligands. hzdr.de

The pH of the solution plays a critical role in the oligomerization state of zirconium acetate species. The formation of the hexanuclear cluster from the initial tetranuclear hydrolysis species is favored at a pH of around 1.5. hzdr.de The deprotonation of the carboxylic acid group is facilitated by the strong Lewis acidity of the Zr(IV) ion, even at such low pH values. hzdr.de

Potentiometric titrations in the pH range of 2 to 4 have suggested the formation of monomeric species like [Zr(OH)₃CH₃COO]. hzdr.de However, other studies at very low zirconium concentrations (around 6.18 x 10⁻⁶ M) in the pH range of 0.82 to 1.64 indicated the formation of [Zr(OH)₂CH₃COO]⁺. hzdr.de These findings highlight the complex interplay between pH, concentration, and the resulting zirconium acetate species in solution. It is important to note that while monomeric species may be present under specific conditions, polynuclear clusters are generally the more dominant and stable forms, especially at higher concentrations.

| pH Range | Dominant Zirconium Species | Reference |

| ~1.5 | [Zr₆O₄(OH)₄(CH₃COO)₁₂] | hzdr.de |

| 2 - 4 | [Zr(OH)₃CH₃COO] (suggested) | hzdr.de |

| 0.82 - 1.64 (low Zr concentration) | [Zr(OH)₂CH₃COO]⁺ (suggested) | hzdr.de |

This table summarizes the influence of pH on the speciation of zirconium acetate in aqueous solutions.

Spectroscopic Characterization of Molecular and Supramolecular Structures

A variety of spectroscopic techniques are employed to characterize the molecular and supramolecular structures of this compound species.

Infrared (IR) spectroscopy is a valuable tool for probing the coordination of the acetate ligands. hzdr.de The positions of the carboxylate stretching frequencies can provide information about whether the ligands are chelating, bridging, or monodentate. Early studies utilized IR spectroscopy to suggest the formation of monomeric Zr(CH₃COO)₄ with bidentate acetate ligands in the absence of water, and tetranuclear complexes in the presence of acetic acid. hzdr.de

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy at the Zr K-edge is a powerful technique for determining the local coordination environment of the zirconium atoms in both solution and the solid state. hzdr.deresearchgate.net EXAFS studies have been instrumental in confirming the structural rearrangement from tetranuclear to hexanuclear species in solution and have shown that the structure of the hexanuclear cluster is preserved upon crystallization. hzdr.deresearchgate.net The analysis of EXAFS data provides information on Zr-O and Zr-Zr bond distances and coordination numbers.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic ¹H NMR, is used to investigate ligand exchange processes. nih.govrsc.org By monitoring the changes in the NMR spectra as a function of temperature and concentration, the kinetics and mechanisms of acetate exchange can be elucidated. nih.gov

Mechanisms of Ligand Exchange and Complex Transformation

Ligand exchange in zirconium acetate complexes is a dynamic process that is crucial for their reactivity and the formation of new materials. The exchange of acetate ligands with free acetic acid has been studied in detail for the [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ dodecanuclear cluster. nih.govrsc.org

The mechanism is proposed to be operationally associative, involving a rate-determining partial dissociation of a chelating acetate ligand to a monodentate form. nih.gov This is followed by the rapid coordination of an incoming acetic acid molecule and subsequent proton transfer. nih.gov The μ₃-OH ligands within the cluster play a significant role in accelerating the exchange process by stabilizing the coordinatively unsaturated intermediate through hydrogen bonding. nih.gov

The different types of acetate ligands within the Zr₁₂ cluster (chelating, belt-bridging, intercluster-bridging, and inner-face-bridging) exhibit different exchange rates. rsc.org Chelating acetates exchange very rapidly, while belt-bridging acetates exchange more slowly. The intercluster- and inner-face-bridging acetates show no observable exchange under typical conditions. rsc.org This difference in lability is attributed to factors such as the release of ring strain for the chelating acetates. nih.gov

Ligand substitution reactions in octahedral complexes, a relevant model for the zirconium centers, can generally proceed through dissociative (D), associative (A), or interchange (I) mechanisms. researchgate.netdalalinstitute.com The interchange mechanism, which involves a concerted process of bond breaking and bond formation, is often the operative pathway for many ligand substitution reactions. researchgate.net

Transformation Pathways to Zirconium Oxide Materials: a Precursor Study

Crystallization Behavior of Zirconia Polymorphs

Following thermal decomposition of the precursor, the resulting amorphous zirconia begins to crystallize into one of its characteristic polymorphs. Zirconia is known to exist in three main crystal structures at atmospheric pressure: monoclinic (m-ZrO₂), which is stable up to approximately 1170°C; tetragonal (t-ZrO₂), stable between 1170°C and 2370°C; and cubic (c-ZrO₂), stable from 2370°C up to its melting point. e3s-conferences.orgmalayajournal.org The precursor route significantly impacts which of these phases form and at what temperatures.

The formation of crystalline zirconia from the amorphous solid produced after decomposition follows the classical pathway of nucleation and growth. nih.gov Initially, minuscule crystalline nuclei form within the amorphous matrix. These nuclei then act as templates for further crystal growth as more atoms arrange themselves into the ordered lattice structure. osti.gov

The synthesis method heavily influences this process. For precursors like zirconium di(acetate) oxide, the decomposition can lead to a highly porous, high-surface-area amorphous zirconia. This structure provides numerous sites for nucleation, potentially leading to the formation of nanocrystalline materials. osti.gov The growth of these crystallites is often controlled by aggregation and the subsequent sintering of smaller particles at higher temperatures. osti.govresearchgate.net

The formation and stability of zirconia's polymorphs are governed by thermodynamics, but kinetic factors are also crucial, especially in materials derived from chemical precursors. researchgate.netiaea.org While the monoclinic phase is the most stable at room temperature, the metastable tetragonal and cubic phases can often be formed and retained at lower temperatures. zircomet.comaps.org

Several factors influence which polymorph is favored:

Crystallite Size: At the nanoscale, the high surface energy of small crystallites can make the tetragonal or even the cubic phase more stable than the monoclinic phase at temperatures far below their normal transition points.

Stress and Strain: Stresses within the material, often arising from the decomposition process or thermal expansion mismatch, can influence phase stability. researchgate.net

Purity: The presence of impurities or dopants can stabilize the tetragonal or cubic phases. zircomet.com For precursors like this compound, residual carbon from incomplete decomposition can also play a role.

The transformation from the metastable tetragonal phase to the stable monoclinic phase is of particular technological importance because it is accompanied by a volume expansion of about 3-5%, which can be harnessed to increase the fracture toughness of zirconia-based ceramics. researchgate.netscielo.br

The annealing (or calcination) temperature is a critical parameter in determining the final crystalline phase of the zirconia. researchgate.net By carefully controlling the post-decomposition heat treatment, it is possible to select the desired polymorph.

Studies using zirconium acetate (B1210297) as a precursor have shown that an initial crystalline phase, often tetragonal zirconia (t-ZrO₂), can be detected at temperatures as low as 500°C. mdpi.comnih.govresearchgate.net As the annealing temperature is increased, phase transformations occur. The initially formed tetragonal phase may transform into the more stable monoclinic phase. researchgate.net For example, in zirconia nanofibers derived from a zirconium acetate/PVA precursor, the material was tetragonal at 500°C, but with increasing calcination temperature, the amount of monoclinic phase increased until it was the only phase present at 1100°C. researchgate.net The final phase composition at a given temperature depends on the interplay between crystallite growth and the thermodynamic stability of the different polymorphs. mdpi.com

Table 2: Influence of Annealing Temperature on Zirconia Phase from Acetate Precursor This table summarizes typical findings on the evolution of zirconia polymorphs with increasing heat treatment temperature.

| Annealing Temperature (°C) | Predominant Crystalline Phase(s) | Observations |

|---|---|---|

| < 450 | Amorphous | No significant crystalline peaks detected. |

| 450 - 550 | Tetragonal (t-ZrO₂) | Initial crystallization to the metastable tetragonal phase. researchgate.netmdpi.commdpi.com |

| 600 - 1000 | Tetragonal (t-ZrO₂) + Monoclinic (m-ZrO₂) | Growth of crystallites and gradual transformation to the monoclinic phase. researchgate.netmdpi.com |

| > 1100 | Monoclinic (m-ZrO₂) | The thermodynamically stable monoclinic phase becomes dominant. researchgate.netmdpi.com |

Note: The transition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of other components in the precursor system.

Morphological Control of Derived Zirconia Nanostructures

The morphology of zirconia nanostructures significantly influences their properties and applications. By carefully selecting synthesis methods and controlling reaction parameters, this compound can be transformed into a variety of morphologies, including nanoparticles, nanofibers, and hollow microspheres.

Nanoparticles: Zirconia nanoparticles can be synthesized using zirconium acetate through various methods, including sol-gel and co-precipitation techniques. nih.govguidechem.com For instance, cubic phase zirconia nanoparticles with an average particle size of 21 nm have been successfully synthesized using zirconium acetate as the precursor and lemon juice as a reducing agent. nih.gov The addition of sucrose (B13894) in this process was found to promote a uniform morphology and increase the product yield. nih.gov Greener synthesis routes, employing plant extracts, have also been utilized to produce tetragonal zirconia nanoparticles. nih.gov

Nanofibers: The electrospinning technique is a common and effective method for producing zirconia nanofibers from zirconium acetate-based precursors. tandfonline.comtandfonline.com In this process, a solution containing a polymer, such as poly(vinyl alcohol) (PVA) or poly(vinyl pyrrolidone) (PVP), and a zirconium salt like zirconium acetate is electrospun to form composite nanofibers. tandfonline.comtandfonline.commdpi.com Subsequent calcination at elevated temperatures removes the polymer matrix and converts the zirconium precursor into crystalline zirconia nanofibers. tandfonline.com The final diameter and crystal phase of the nanofibers are influenced by the calcination temperature. tandfonline.comsemanticscholar.org

Hollow Microspheres: While less commonly reported directly from this compound, hollow zirconia microspheres can be fabricated using various zirconium precursors through methods like spray drying and hydrothermal synthesis. researchgate.netmdpi.com For example, zirconium carbide hollow microspheres are created by spray-drying a precursor solution containing polyzirconoxane, which is then converted to zirconia during pyrolysis before carbothermal reduction. researchgate.net The general principles of these templating and self-assembly methods could be adapted for acetate-based systems to achieve hollow zirconia structures.

Controlling the particle size and achieving a narrow size distribution are critical for many applications of zirconia nanomaterials. Several factors during the synthesis process can be adjusted to tailor these characteristics.

The choice of precursor and the synthesis method are fundamental in determining particle size. For example, sol-gel methods generally yield smaller particle sizes compared to precipitation methods. aip.orgyoutube.com In supercritical hydrothermal synthesis, zirconium nitrate (B79036) precursors have been shown to produce smaller crystallite sizes (around 5.07 nm) compared to zirconium acetate (10.4 nm) under similar conditions. e3s-conferences.org

Reaction parameters such as pH, temperature, precursor concentration, and the presence of additives or surfactants play a crucial role. nih.govresearchgate.net Adjusting the pH of the precipitating medium can significantly influence the homogeneity and composition of the precipitate, thereby affecting the final particle characteristics. researchgate.net In vapor-phase hydrolysis, the ratio of the zirconium precursor (ZrCl₄) to water was found to be a determining factor for the resulting nanoparticle size, with a higher water concentration leading to smaller, more monodisperse particles around 15 nm. researchgate.net

Table 1: Influence of Synthesis Parameters on Zirconia Nanoparticle Size Using Acetate and Other Precursors This table is interactive. Click on the headers to sort the data. | Precursor | Synthesis Method | Key Parameter | Effect on Particle Size | Resulting Size | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Zirconium Acetate | Greener Synthesis | Addition of Sucrose | Promotes uniform morphology | ~21 nm | nih.gov | | Zirconium Acetate | Sol-Gel | Annealing Temperature | Higher temperature increases crystallinity | - | nih.gov | | Zirconium Nitrate | Supercritical Hydrothermal | Precursor Type | Smaller crystallite size than acetate | ~5.07 nm | e3s-conferences.org | | Zirconium Acetate | Supercritical Hydrothermal | Precursor Type | Larger crystallite size than nitrate | ~10.4 nm | e3s-conferences.org | | Zirconyl Chloride | Sol-Gel | Fusion Temperature | Higher temp (to a point) increases surface area | ~34 nm | e3s-conferences.orgresearchgate.nete3s-conferences.org | | Zirconium Chloride | Vapor-Phase Hydrolysis | Precursor:Water Ratio | Increased water concentration | Decreased particle size | ~15 nm | researchgate.net |

Interface Chemistry and Growth Mechanisms in Derived Zirconia Films

The formation of zirconia thin films from precursors like this compound involves complex interface chemistry and growth mechanisms. Methods such as sol-gel processing, spin coating, and atomic layer deposition (ALD) are commonly employed. guidechem.commdpi.com

In sol-gel and spin coating methods, a precursor solution is deposited onto a substrate. The initial step involves the hydrolysis and condensation of the zirconium precursor on the substrate surface, forming a gel film. Subsequent thermal treatment (annealing) decomposes the organic components and facilitates the crystallization of the zirconia film. mdpi.com The interaction between the precursor and the substrate is crucial for film adhesion and homogeneity. The addition of polymers like polyethylene (B3416737) glycol (PEG) can modify the precursor solution, leading to dense, crack-free films with nanostructured features. mdpi.com

Atomic Layer Deposition (ALD) offers atomic-level control over film growth. In ALD, the substrate is sequentially exposed to pulses of the zirconium precursor and a co-reactant (like water). cambridge.orgnih.gov The growth is self-limiting, as the reaction stops once the surface is saturated with the precursor. nih.gov This layer-by-layer growth results in highly conformal and uniform films. The growth per cycle (GPC) is dependent on the deposition temperature, typically decreasing as the temperature increases. cambridge.orgosti.gov For instance, using tetrakis(dimethylamido)zirconium(IV) and water, the GPC decreased from ~1.81 Å/cycle at 50 °C to ~0.8 Å/cycle at 225 °C. osti.gov The film's crystallinity also evolves with temperature, transitioning from amorphous to crystalline as the deposition temperature is raised above 150 °C. cambridge.orgosti.gov

The growth mechanism for metal-organic precursors often involves processes like β-hydrogen elimination, where the organic ligands are removed, leading to the formation of the metal oxide film. aip.org The specific decomposition pathway depends on the ligand structure and the deposition conditions.

Surface Chemistry and Surface Site Analysis of Derived Zirconia

The surface of zirconia derived from precursors like this compound possesses a rich chemistry that is critical for its performance in applications such as catalysis. The surface is typically terminated by hydroxyl groups (Zr-OH), which can act as Brønsted acid or base sites.

The nature and density of these surface sites are influenced by the synthesis method and post-synthesis treatments like calcination. Calcination temperature, in particular, affects the crystal phase and specific surface area. For zirconia nanofibers derived from zirconium acetylacetonate, increasing the calcination temperature from 500 °C to 1100 °C resulted in a transformation from mesoporous tetragonal zirconia with a high specific surface area (102.3 m²/g) to non-porous monoclinic zirconia with a low specific surface area (8.3 m²/g). mdpi.comsemanticscholar.org

Electron Paramagnetic Resonance (EPR) spectroscopy can be used to identify different defect centers and surface species. Studies on sol-gel derived zirconia films have identified signals attributed to Zr³⁺ ions located both in the bulk and on the surface of the material. mdpi.com

The surface of zirconia can also be modified to enhance its properties. For example, sulfation introduces strong acid sites, significantly altering its catalytic activity. The structure of these sulfate (B86663) groups on the zirconia surface has been studied extensively, revealing the presence of various mono- and pyrosulfate species depending on the treatment conditions.

Table 2: Effect of Calcination Temperature on Zirconia Nanofiber Properties This table is interactive. Click on the headers to sort the data.

| Precursor | Initial Calcination Temp. (°C) | Final Calcination Temp. (°C) | Initial Crystal Phase | Final Crystal Phase | Initial Specific Surface Area (m²/g) | Final Specific Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|---|---|

| Zirconium Acetylacetonate | 500 | 1100 | Tetragonal | Monoclinic | 102.3 | 8.3 | mdpi.comsemanticscholar.org |

| Poly(vinyl alcohol)/ Zirconium Acetate | 500 | 1100 | Tetragonal | Monoclinic | - | - | tandfonline.com |

Catalytic Applications and Mechanistic Insights of Zirconium Di Acetate Oxide Derived Materials

Lewis Acidity and Catalytic Activity in Organic Synthesis

The catalytic prowess of zirconium-based compounds is fundamentally linked to the Lewis acidic nature of the Zr(IV) ion. rsc.orgresearchgate.net This property allows it to activate carbonyl groups and other functional groups, facilitating a range of synthetic reactions. Zirconium catalysts are noted for their low toxicity, affordability, and flexibility, making them attractive for developing more sustainable chemical processes. rsc.org

Zirconium(IV) salts have proven to be highly effective catalysts for the direct condensation esterification of carboxylic acids and alcohols. organic-chemistry.org This method is particularly atom-efficient as it can be performed with equimolar amounts of the reactants, avoiding the need for excess substrates or stoichiometric condensing agents that generate significant waste. organic-chemistry.org The Lewis acidic zirconium center is believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Research into zirconium-based catalysis for esterification has revealed that zirconium oxo-clusters are highly active species. nih.gov These clusters, which are structurally related to the core of zirconium acetate (B1210297), demonstrate superior catalytic activity compared to both zirconium-based metal-organic frameworks (MOFs) and zirconia (ZrO₂) nanocrystals, especially for sterically demanding substrates. nih.gov The high surface-to-volume ratio of the clusters is a key factor in their enhanced activity. nih.gov Furthermore, studies have shown that even when starting with homogeneous zirconium alkoxides, these oxo-clusters form in situ and are the true active catalysts. nih.gov

Zirconium(IV) catalysts also exhibit notable chemoselectivity. For instance, they can selectively catalyze the esterification of primary alcohols in the presence of secondary or aromatic alcohols, a valuable feature for complex molecule synthesis. organic-chemistry.org

Table 1: Catalytic Esterification of Oleic Acid with Various Alcohols Using a Zr-Oxo Cluster Catalyst

| Alcohol | Reaction Time (hours) | Conversion (%) |

| Ethanol | 3 | 90 |

| Ethanol | 6 | 99 |

| 1-Hexanol | 3 | 85 |

| 1-Hexanol | 6 | 99 |

| 2-Ethyl-1-hexanol | 3 | 75 |

| 2-Ethyl-1-hexanol | 6 | 95 |

| Benzyl alcohol | 3 | 80 |

| Benzyl alcohol | 6 | 98 |

| Neopentyl alcohol | 3 | 60 |

| Neopentyl alcohol | 6 | 85 |

This table is based on data presented in studies on Zr-oxo cluster catalysis, illustrating high conversion rates for various alcohols. nih.gov

The direct formation of amides from non-activated carboxylic acids and amines is an environmentally benign process where water is the only byproduct. Zirconium-based catalysts have emerged as highly efficient for this transformation. Mechanistic studies reveal that simple zirconium salts rapidly form discrete zirconium oxo clusters under reaction conditions, and these clusters are the key active species. nih.gov The formation of these stable clusters eliminates the need for organic ligands, inert atmospheres, or anhydrous solvents. nih.gov

The catalytic cycle is understood through a combination of kinetic studies, NMR spectroscopy, and Density Functional Theory (DFT) calculations. americanelements.comacs.org The reaction is typically first-order with respect to the catalyst concentration. americanelements.comacs.org The mechanism involves the activation of the carboxylate group through its interaction with the Lewis acidity of Zr(IV) sites within the oxo cluster. nih.gov This activation facilitates the nucleophilic attack of an amine on the carboxylic carbon, leading to the formation of the C-N amide bond. nih.govacs.org Theoretical studies suggest that a dinuclear zirconium species can effectively catalyze the reaction, with an additional amine molecule potentially aiding in the proton transfer steps. acs.org

Table 2: Zirconium-Catalyzed Amidation of Benzoic Acid and Aniline

| Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| ZrCl₄ | 5 | Toluene | 110 | >95 |

| Zr(OtBu)₄ | 2 | Xylene | 140 | 92 |

| ZrOCl₂·8H₂O | 5 | Toluene | 110 | 88 |

| HfCl₄ | 5 | Toluene | 110 | >95 |

Data compiled from studies on Group (IV) metal-catalyzed direct amidation.

Zirconia-Based Catalysts

Zirconium dioxide, or zirconia (ZrO₂), derived from precursors like zirconium di(acetate) oxide, is a thermally stable material with advantageous acid-base properties that make it a valuable component in heterogeneous catalysis, both as a catalyst itself and as a support for other active species. mdpi.comzircomet.com

Zirconia is widely used as a support for metal nanoparticles, creating catalysts with enhanced activity and stability for various applications. mdpi.com The interaction between the zirconia support and the active metal phase can lead to unique catalytic properties. utwente.nl The porous texture and high surface area of zirconia can be stabilized against thermal sintering by doping it with other oxides like yttria (Y₂O₃) or lanthana (La₂O₃). utwente.nl

Examples of supported zirconia catalysts include:

Palladium on Zirconia (Pd/ZrO₂): These catalysts are effective for degradation of organic pollutants in wastewater. mdpi.com The active palladium metal is uniformly dispersed on the zirconia surface, creating a robust catalytic system. mdpi.com

Copper on Zirconia (Cu/ZrO₂): This combination yields multifunctional catalysts with high activity and selectivity in processes related to alcohol upgrading and the methanol (B129727) economy. mdpi.com The zirconia support possesses both acid and base sites that can participate in the reaction mechanism. mdpi.com

Transition Metals on Zirconia: Zirconia has been used to support a variety of transition metal ions (e.g., Cu(II), Ni(II), Fe(III)) for reactions such as hydrogen peroxide decomposition. researchgate.net

Treating zirconia or its hydroxide (B78521) precursor with sulfate (B86663) ions (e.g., from sulfuric acid or ammonium (B1175870) sulfate) followed by calcination creates a class of materials known as sulfated zirconia (SZ). acs.orgresearchgate.net These materials exhibit exceptionally strong acidity, qualifying them as solid superacids, with an acid strength greater than that of 100% sulfuric acid. tandfonline.comdigitellinc.com

The introduction of sulfate groups significantly modifies the surface properties of zirconia, leading to:

An increase in both Brønsted and Lewis acid sites. mdpi.comacs.orgresearchgate.net

Stabilization of the metastable tetragonal phase of zirconia, which is catalytically advantageous. researchgate.net

An increase in specific surface area compared to unmodified zirconia. researchgate.net

The superacidic nature of sulfated zirconia makes it a highly efficient catalyst for a wide range of acid-catalyzed reactions, including isomerization, alkylation, acylation, and esterification. acs.orgrsc.org The enhanced acidity is attributed to the electron-withdrawing effect of the sulfate groups, which increases the acid strength of nearby zirconium Lewis sites and generates strong Brønsted acid sites. digitellinc.com

This strong acidity directly translates to high catalytic activity. For example, in the esterification of fatty acids, sulfated zirconia catalysts show significantly higher activity than those made with sulfuric acid alone. rsc.org The unique catalytic properties of sulfated zirconia are believed to arise from the cooperation between abundant and strong Brønsted and Lewis acid sites. digitellinc.com This dual acidity can facilitate complex reaction mechanisms and enhance selectivity. For instance, in the ketonization of acetic acid, sulfation of the zirconia catalyst increases Brønsted and Lewis acid strength while diminishing basic sites, which in turn inhibits side reactions and improves selectivity towards the desired product. acs.org

Table 3: Physicochemical Properties of Zirconia and Sulfated Zirconia Catalysts

| Catalyst | BET Surface Area (m²/g) | Crystallite Size (nm) | Total Surface Acidity (mmol/g) |

| ZrO₂ | 55 | 13.5 | 0.15 |

| 0.1 SZ | 98 | 10.2 | 0.28 |

| 0.5 SZ | 125 | 9.1 | 0.45 |

| 1 SZ* | 148 | 8.5 | 0.62 |

*SZ denotes sulfated zirconia, with the preceding number indicating the molarity of the H₂SO₄ solution used in preparation. Data adapted from a study on the role of sulfation of zirconia catalysts. acs.org

Sulfated Zirconia Superacid Catalysts

Surface Species and Coverage Effects in Ketonization Reactions

The catalytic ketonization of carboxylic acids over zirconia-derived materials is a crucial process for biomass upgrading, converting volatile fatty acids into ketones which serve as valuable biofuels and chemical intermediates. The efficiency and selectivity of this reaction are intricately linked to the nature of surface species and their coverage on the zirconia catalyst. The surface of zirconia possesses both Lewis acid sites (coordinatively unsaturated Zr⁴⁺ cations) and basic sites (surface O²⁻ anions and hydroxyl groups), which work in concert to facilitate the reaction. rsc.org

The reaction mechanism is believed to proceed through the formation of key surface intermediates. Acetic acid, for example, readily adsorbs and deprotonates on the zirconia surface to form acetate species. unimib.it From this point, a critical step involves the formation of an enolate intermediate via proton transfer from the acetate's methyl group to a surface basic site. unimib.itresearchgate.net Concurrently, another acetate can transform into an acyl fragment. unimib.it The coupling of these enolate and acyl species leads to a β-keto-acid intermediate, which then decarboxylates to produce the final ketone product (acetone in this case). researchgate.net

The catalytic activity is profoundly influenced by modifications to the zirconia surface, such as pre-reduction or sulfation. Pre-treatment with hydrogen can create oxygen vacancies and reduced Zr³⁺ centers. unimib.it These defects play a vital role; oxygen vacancies can stabilize the enolate intermediate and lower the activation energy for its formation, while Zr³⁺ sites are essential for stabilizing the acyl intermediate. unimib.it This demonstrates that a reduced zirconia surface is more conducive to the ketonization process. unimib.it

Table 1: Effect of Surface Modification on Zirconia Catalysts in Ketonization

| Catalyst Modification | Primary Effect on Surface | Impact on Ketonization Activity |

|---|---|---|

| Hydrogen Pre-treatment (Reduction) | Creation of oxygen vacancies and Zr³⁺ sites. | Enhances reaction rates by stabilizing key intermediates (enolates, acyls). unimib.it |

| Sulfation | Increases acid strength (Brønsted and Lewis), reduces basicity. | Improves selectivity towards the desired ketone product. acs.orgnih.gov |

| Metal Oxide Doping (e.g., MnO₂, CoO) | Alters the density and strength of basic sites. | Can enhance the yield of the ketone product by promoting the ketonization pathway. rsc.org |

Zirconia in Oxygen Reduction Reactions (ORR) for Fuel Cells

Zirconia and its derivatives, particularly zirconium oxynitride (ZrOₓNᵧ) and nitride (ZrN), have emerged as promising non-platinum group metal (non-PGM) catalysts for the oxygen reduction reaction (ORR) at the cathode of fuel cells. nih.govacs.org The ORR is a critical, yet kinetically sluggish, reaction that often limits the efficiency of energy conversion devices like polymer electrolyte fuel cells (PEFCs). nih.govrsc.org

Zirconium-based materials offer excellent stability in the acidic environments characteristic of PEFCs. nih.govacs.org Zirconium oxynitride catalysts, synthesized by pyrolyzing zirconium precursors in an ammonia atmosphere and supported on multiwalled carbon nanotubes (MWCNTs), have demonstrated high ORR activity. nih.govacs.org These catalysts can achieve performance metrics comparable to state-of-the-art iron-nitrogen-carbon (Fe/N/C) catalysts, reaching current densities of 10 mA cm⁻² at 0.9 V in single-cell tests. nih.govacs.org The high activity is attributed to the creation of active sites on the ZrOₓNᵧ particles during the nitriding process. acs.org

Mechanistic studies suggest that the ORR on these materials can proceed via a four-electron pathway, which is highly desirable as it directly reduces oxygen to water, maximizing the cell's voltage output. mdpi.com However, a two-electron pathway, producing hydrogen peroxide, can also occur. nih.gov The selectivity towards the four-electron pathway can be enhanced by optimizing the catalyst composition and structure. nih.gov

More recent studies on zirconium nitride (ZrN) in alkaline media have shown activity that can surpass that of commercial platinum catalysts. rsc.org Theoretical modeling indicates that under ORR operating conditions, the ZrN surface is covered by a monolayer of hydroxyl species (HO*). This surface state facilitates the adsorption of ORR intermediates in a way that optimizes the bonding strength, placing ZrN near the peak of the kinetic ORR volcano plot. rsc.org

Photocatalytic Degradation of Organic Pollutants using Zirconia Nanomaterials

Zirconia (ZrO₂) nanomaterials are effective photocatalysts for the degradation of persistent organic pollutants in wastewater, owing to their chemical inertness, non-toxicity, and thermal stability. researchgate.netdergipark.org.tr When irradiated with light of sufficient energy (typically UV light), zirconia, a wide bandgap semiconductor, generates electron-hole pairs. mdpi.com These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). mdpi.com These ROS are powerful oxidizing agents that can break down complex organic molecules, like synthetic dyes, into simpler, less harmful compounds such as CO₂ and H₂O. mdpi.com

The efficiency of photocatalytic degradation depends on several factors, including the crystalline structure, particle size, and surface area of the ZrO₂ nanoparticles. dergipark.org.tr For instance, the degradation of Methylene Blue (MB), a common industrial dye, has been shown to reach up to 94% within 20 minutes under visible light irradiation using biosynthesized ZrO₂ nanoparticles. mdpi.com

The performance of zirconia photocatalysts can be significantly enhanced through various strategies:

Doping: Introducing dopants like iron (Fe), barium (Ba), or boron (B) into the zirconia lattice can improve charge separation and increase the efficiency of pollutant degradation. Fe-doped ZrO₂ and Ba-doped ZrO₂ have achieved removal efficiencies of 95% and 99%, respectively, for Rhodamine B dye within 30 minutes. researchgate.net

Composites: Creating composites, such as decorating zirconia nanoparticles with carbon quantum dots (CQD-ZrO₂), can enhance electron excitation and suppress the recombination of electron-hole pairs, leading to improved degradation rates under both UV light and ultrasonic irradiation.

Table 2: Photocatalytic Degradation Efficiency of Various Zirconia-Based Nanomaterials

| Photocatalyst | Target Pollutant | Irradiation Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Biosynthesized ZrO₂ NPs | Methylene Blue | Visible Light | 94% | 20 min | mdpi.com |

| Fe-ZrO₂ | Rhodamine B | UV Light | 95% | 30 min | researchgate.net |

| Ba-ZrO₂ | Rhodamine B | UV Light | 99% | 30 min | researchgate.net |

| CQD-ZrO₂ | Methyl Orange | UV Light (222 nm) | 83% | 80 min | |

| 10 wt% ZrO₂-Zeolite | Methyl Orange | UV Light | ~40% | 80 min | ias.ac.in |

Catalytic Role in Elimination, Dehydration, Hydrogenation, and Oxidation

Zirconia-based materials are remarkably versatile catalysts capable of facilitating a wide range of chemical transformations, including elimination, dehydration, hydrogenation, and oxidation reactions. This multifunctionality stems from their tunable acid-base and redox properties. mdpi.com

Dehydration and Elimination: Zirconia, particularly when modified, serves as a robust acid catalyst for dehydration reactions, which are a type of elimination reaction. A key application is the dehydration of alcohols. rsc.org For instance, zirconia supported tungstates are effective in catalyzing the dehydration of fatty alcohols like octadecanol, a critical step in converting triglycerides into hydrocarbon fuels. rsc.orgrsc.org The formation of a tetragonal zirconia phase in these catalysts leads to a high concentration of Brønsted acid sites, which are responsible for the high dehydration rates. rsc.orgrsc.org

Hydrogenation and Oxidation: The redox properties of zirconia, often utilized in combination with a metallic component like copper, enable its use in hydrogenation and oxidation processes. mdpi.com The interface between copper and zirconia is a crucial factor, creating active sites for these reactions. mdpi.com Copper-zirconia systems are highly active for processes related to the "methanol economy," such as CO₂ hydrogenation to methanol, where the acid-base pairs of ZrO₂ allow for the hydrogenation of both CO and CO₂. mdpi.com

Furthermore, the reduction of zirconia itself, through treatment with hydrogen, creates surface oxygen vacancies. uni-muenster.deresearchgate.net These vacancies are catalytically active sites. For example, the number of oxygen vacancies on the zirconia surface directly influences its catalytic activity in the hydrodeoxygenation of propan-2-ol, a reaction that involves both hydrogenation and dehydration steps. uni-muenster.de The versatility of zirconia allows for the design of multifunctional catalysts that can perform cascade reactions, combining, for example, dehydrogenation and coupling of alcohols in biorefinery applications. mdpi.com

Metal-Organic Frameworks (MOFs) utilizing this compound Precursors

Synthesis of Zirconium-Based MOFs for Catalysis

Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a class of crystalline porous materials renowned for their exceptional thermal and chemical stability, making them highly attractive for catalytic applications. bohrium.comresearchgate.net These frameworks are constructed from inorganic secondary building units (SBUs), typically hexanuclear zirconium oxoclusters [Zr₆O₄(OH)₄], connected by organic carboxylate linkers. mdpi.com Precursors like this compound serve as a source for the zirconium ions that form these robust SBUs.

The synthesis of Zr-MOFs can be achieved through several methods, with the goal of controlling crystallinity, particle size, and defect density. Common strategies include:

Solvothermal Synthesis: This is the most common method, where a zirconium salt (e.g., zirconium tetrachloride or a precursor like zirconium acetate) and an organic linker (e.g., 1,4-benzenedicarboxylic acid for UiO-66) are heated in a high-boiling point solvent like N,N-dimethylformamide (DMF). rsc.org

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the reactants, significantly reducing synthesis time and potentially leading to smaller, more uniform crystals.

Mechanochemical Synthesis: A solvent-free or low-solvent approach where zirconium precursors (such as dodecanuclear zirconium acetate clusters) and linkers are ground together, offering a more environmentally friendly route. rsc.org

Room Temperature Synthesis: Mild synthesis conditions can be achieved by using highly reactive precursors, such as pre-formed zirconium oxoclusters, which can react with dicarboxylate linkers at room temperature to form MOFs with controlled particle sizes. researchgate.net

An environmentally benign and scalable strategy has been developed to synthesize derivatives of the well-known Zr-MOF, UiO-66, in water at room temperature, which is highly desirable for industrial applications. rsc.org The choice of precursor and synthesis conditions allows for the tuning of the resulting MOF's properties for specific catalytic functions. rsc.org

Design of Active Sites within MOF Structures

The catalytic activity of Zr-MOFs originates from active sites that can be intrinsic to the structure or intentionally introduced. The design and engineering of these active sites are central to creating tailored catalysts. bohrium.comresearchgate.net

Lewis Acidity: The zirconium oxocluster SBUs are a primary source of catalytic activity. In a perfect crystal, all zirconium ions are fully coordinated. However, the creation of defects, often by removing a linker molecule, exposes coordinatively unsaturated Zr⁴⁺ sites. mdpi.com These exposed metal sites function as powerful Lewis acids, capable of catalyzing reactions such as isomerizations and esterifications. mdpi.com The concentration of these defect sites can be controlled during synthesis, for example, by using modulators like trifluoroacetic acid. rsc.org

Brønsted Acidity: While the Zr-SBUs are primarily Lewis acidic, Brønsted acidity can be introduced. For instance, in MOF-808, the coordination of water or hydroxyl groups to the zirconium clusters can generate Brønsted acid sites, which are active in reactions like alcohol dehydration. mdpi.com

Linker Functionalization: The organic linkers provide a versatile platform for installing catalytic functionalities. By choosing a linker that already contains a functional group (e.g., -NH₂, -SO₃H, -NO₂) or by post-synthetically modifying the linkers, a wide array of active sites can be incorporated. bohrium.com For example, using 2-aminoterephthalic acid as a linker introduces basic amino groups into the framework of UiO-66-NH₂, which can catalyze base-driven reactions. mdpi.com

Node Functionalization: Active species can also be directly anchored to the zirconium nodes. This can involve grafting metal complexes or organocatalysts onto the SBUs, creating single-site heterogeneous catalysts with well-defined active centers. bohrium.com This precise placement of catalytic sites within the stable and porous MOF structure allows for enhanced activity, selectivity, and recyclability. researchgate.net

Reaction Mechanisms and Kinetic Studies in Zirconium-Catalyzed Processes

The efficacy of catalysts derived from this compound in a multitude of organic transformations is deeply rooted in the intricate reaction mechanisms they facilitate. Understanding these pathways, along with the kinetics that govern them, is paramount for optimizing reaction conditions and designing more efficient catalysts. Materials produced from this compound, typically forms of zirconium oxide (ZrO₂), are noted for their thermal stability and versatile surface chemistry, which can exhibit acidic, basic, redox, and amphoteric properties. mdpi.comzircomet.com The catalytic behavior is predominantly influenced by the nature and strength of active sites, particularly Lewis and Brønsted acid sites. mdpi.comresearchgate.net

The Lewis acidity arises from coordinatively unsaturated zirconium ions (Zr⁴⁺) on the catalyst surface, which can effectively activate electrophilic substrates, such as the carbonyl groups in aldehydes or esters. nih.govrsc.org Brønsted acidity, on the other hand, is often introduced or enhanced by surface modifications, such as sulfation, which generates strong acid sites capable of protonating substrates and initiating reactions via carbocationic intermediates. mdpi.commdpi.com In some cases, a synergistic effect between adjacent Lewis acid and basic sites on the zirconia surface can facilitate unique reaction pathways, such as in Meerwein–Ponndorf–Verley (MPV) reductions. acs.org

Mechanistic investigations employ a combination of kinetic experiments, advanced spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy, and computational methods such as Density Functional Theory (DFT). acs.orgrsc.orgudel.edu These studies provide critical insights into reaction intermediates, transition states, and rate-determining steps, thereby elucidating the complete catalytic cycle.

Mechanistic Pathways in Key Reactions

Ring-Opening Polymerization (ROP)

Zirconium complexes are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as poly(lactic acid) (PLA). acs.org Kinetic analyses of solvent-free ROP of lactide reveal that the polymerization is first-order with respect to the monomer concentration. acs.org

The generally accepted pathway for this transformation is the coordination-insertion mechanism . A comprehensive kinetic and theoretical study on a zwitterionic zirconium amine tris(phenolate) complex proposed the following steps:

Initiation : An initiator, typically an alcohol (ROH), coordinates to the Lewis acidic zirconium center.

Monomer Coordination : A lactide monomer then coordinates to the zirconium center.

Nucleophilic Attack : The coordinated alcohol attacks the carbonyl carbon of the lactide monomer, opening the ring and forming a linear ester that remains attached to the zirconium center.

Propagation : Subsequent lactide monomers coordinate and insert into the zirconium-alkoxide bond, extending the polymer chain. acs.org

A coordination-insertion mechanism requiring the displacement of a ligand was deemed thermodynamically inaccessible under reaction conditions, with a calculated Gibbs free energy (ΔG) of +50.7 kcal mol⁻¹. acs.org

| Run | Monomer | Catalyst System | [LA]:[Zr]:[ROH] | kobs (10-3 min-1) | Turnover Frequency (h-1) |

|---|---|---|---|---|---|

| 1 | rac-LA | Formulated Catalyst (f1) | 40,000:1:100 | 14.0 ± 0.1 | 56,000 |

| 2 | rac-LA | Solid Catalyst (1) + BnOH | 40,000:1:100 | 12.8 ± 0.1 | 51,000 |

| 3 | l-LA | Formulated Catalyst (f1) | 40,000:1:100 | 6.4 ± 0.1 | 26,000 |

| 4 | l-LA | Solid Catalyst (1) + BnOH | 40,000:1:100 | 5.8 ± 0.1 | 23,000 |

Esterification and Transesterification

Sulfated zirconia (SZ), derived from precursors like this compound, is a highly effective solid acid catalyst for esterification and transesterification reactions. The mechanism hinges on the strong Lewis and Brønsted acidity of the catalyst. mdpi.comresearchgate.net In a kinetic study of triacetin methanolysis catalyzed by sulfated zirconium oxide, the reaction was found to be highly efficient. researchgate.net The proposed mechanism involves:

Activation of the triacetin's carbonyl group by a Lewis acid site (Zr⁴⁺).

Nucleophilic attack by methanol on the activated carbonyl carbon.

Proton transfer, potentially facilitated by Brønsted acid sites, leading to the formation of methyl esters and glycerol. researchgate.net

Kinetic studies determined the reaction order and activation energy, providing quantitative measures of the catalyst's performance and insight into the rate-limiting steps. researchgate.net

CO₂ Hydrogenation

Zirconia is a critical support material in copper-based catalysts for the hydrogenation of carbon dioxide to methanol. cam.ac.uk Mechanistic studies using in-situ infrared spectroscopy have revealed that the reaction pathway is significantly influenced by the zirconia support. Unlike catalysts where the reaction proceeds solely through a formate intermediate pathway, the Cu-ZrO₂ system facilitates parallel formate and bicarbonate pathways. cam.ac.uk This dual mechanism allows surface hydroxyl species to participate in methanol synthesis, which is linked to the superior performance and stability of the Cu-ZrO₂ catalyst. cam.ac.uk The presence of zirconia suppresses the undesired reverse water-gas shift reaction, leading to improved methanol selectivity compared to other supports. cam.ac.uk

Isomerization Reactions

Materials such as sulfated zirconia are considered superacids and are active in hydrocarbon isomerization. mdpi.com The mechanism involves the generation of carbocation intermediates on the strong acid sites of the catalyst. For the hydroisomerization of n-alkanes, the process is believed to occur via a bifunctional mechanism on metal-promoted sulfated zirconia:

The n-alkane is dehydrogenated on a metal site (e.g., Platinum) to form an alkene.

The alkene is then protonated on a Brønsted acid site to form a secondary carbenium ion.

This carbenium ion undergoes skeletal rearrangement to a more stable tertiary carbenium ion.

The rearranged ion is deprotonated to form an iso-alkene.

Finally, the iso-alkene is hydrogenated on a metal site to yield the iso-alkane product. mdpi.com

Kinetic Studies and Modeling

Kinetic analysis is a powerful tool for elucidating reaction mechanisms in zirconium-catalyzed systems. rsc.org Studies often focus on determining the reaction order with respect to each reactant and the catalyst, the rate constant (k), and the activation energy (Ea).